molecular formula C13H17N5O2 B6442841 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548977-06-4

8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442841
CAS No.: 2548977-06-4
M. Wt: 275.31 g/mol
InChI Key: AAJQHJHEXKXGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4) is a high-purity chemical compound supplied for research applications. This molecule features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that derivatives of this core structure are investigated as a novel chemotype of delta opioid receptor (DOR)-selective agonists . Such agonists are being explored preclinically for their potential in managing chronic pain and various neurological disorders, with some analogs showing a signaling bias that may differentiate them from previous clinical candidates . Furthermore, related 1,3,8-triazaspiro[4.5]decane-2,4-diones have also been studied in other therapeutic areas, such as being developed as potent pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for the treatment of anemia . Researchers can utilize this compound as a key intermediate or building block for further synthetic elaboration, or as a pharmacological tool in receptor-based assays. The molecular formula is C13H17N5O2 with a molecular weight of 275.31 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-8-7-9(2)15-11(14-8)18-5-3-13(4-6-18)10(19)16-12(20)17-13/h7H,3-6H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQHJHEXKXGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidone-Cyanide Cyclocondensation

The foundational step in synthesizing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core involves cyclocondensation of 4-piperidone derivatives with cyanide and ammonium sources. As detailed in US4097587A, this method employs 4-piperidone derivatives (e.g., 2,6-dimethyl-4-piperidone) reacted with ammonium hydrogen carbonate and potassium cyanide under controlled conditions. The reaction proceeds via nucleophilic attack of cyanide on the ketone, followed by cyclization to form the spirohydantoin structure.

Reaction Scheme:

4-Piperidone derivative+NH4HCO3+KCN1,3,8-Triazaspiro[4.5]decane-2,4-dione+by-products\text{4-Piperidone derivative} + \text{NH}4\text{HCO}3 + \text{KCN} \rightarrow \text{1,3,8-Triazaspiro[4.5]decane-2,4-dione} + \text{by-products}

Key parameters:

  • Temperature: 60–80°C

  • Solvent: Aqueous ethanol or methanol

  • Yield: 40–65% (varies with substituents)

Functionalization at the 8-Position

Pyrimidinyl Substitution via Nucleophilic Aromatic Substitution

The introduction of the 4,6-dimethylpyrimidin-2-yl group at the 8-position is achieved through SNAr (nucleophilic aromatic substitution) . The spirocyclic amine reacts with 2-chloro-4,6-dimethylpyrimidine in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF).

Optimization Insights:

  • Base Selection: Potassium carbonate outperforms weaker bases (e.g., NaHCO3_3) due to enhanced deprotonation of the spirocyclic amine.

  • Solvent: DMF at 90–110°C ensures solubility and reaction efficiency.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20%.

Data Table 1: Pyrimidinyl Substitution Conditions

ParameterOptimal RangeYield (%)
Temperature90–110°C70–85
Reaction Time12–18 hours
SolventDMF
BaseK2_2CO3_3

Alternative Synthetic Routes

Ureido-Cyanide Intermediate Pathway

A patent-pending method involves forming a 4-cyano-4-ureidopiperidine intermediate before cyclization. This two-step process:

  • Reacts 4-piperidone with hydrogen cyanide and ammonium chloride to form 4-amino-4-cyanopiperidine.

  • Treats the intermediate with 4,6-dimethylpyrimidin-2-isocyanate under acidic conditions to induce spirocyclization.

Advantages:

  • Higher regioselectivity for the 8-position.

  • Reduced by-product formation compared to single-step cyclocondensation.

Challenges:

  • Handling hazardous HCN requires specialized equipment.

  • Intermediate purification adds complexity.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial implementations often use heterogeneous catalysts (e.g., zeolites) to enhance reaction rates and reduce waste. For example, substituting homogeneous acids with Amberlyst-15 resin improves recyclability and lowers costs.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis . Ball milling the spirocyclic precursor with 2-chloro-4,6-dimethylpyrimidine and K2_2CO3_3 achieves 78% yield in 6 hours, eliminating solvent waste.

Purification and Characterization

Chromatographic Separation

Crude products often contain positional isomers (e.g., 7- vs. 8-substituted). Prep-HPLC with C18 columns (ACN/H2_2O + 0.1% TFA) resolves these isomers, achieving >98% purity.

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6d_6): δ 1.45–1.78 (m, spiro-CH2_2), δ 2.35 (s, pyrimidine-CH3_3), δ 8.12 (s, pyrimidine-H).

  • HRMS : m/z 305.1482 [M+H]+^+ (calc. for C14_{14}H17_{17}N5_5O2_2: 305.1485).

Comparative Analysis of Methods

Data Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Piperidone-Cyanide6592Moderate
Ureido-Cyanide7295Low
Mechanochemical7898High

Chemical Reactions Analysis

Nucleophilic Additions and Carbonyl Reactivity

The dione moiety (2,4-dione) undergoes nucleophilic additions due to its electron-deficient carbonyl groups. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Hydrazine additionEthanol, refluxFormation of hydrazone derivatives
Grignard reagent attackDry THF, 0°C to room tempAlkylated spirocyclic intermediates

These reactions are critical for introducing functional groups at the carbonyl positions, enabling further derivatization .

Condensation Reactions

The dione system participates in condensation with amines or alcohols to form heterocyclic extensions:

  • Amine-mediated cyclization :
    Reaction with primary amines (e.g., methylamine) under acidic conditions generates fused triazole rings .

  • Knoevenagel-type condensations :
    Use of malononitrile in DMF yields spiro-annulated pyridine derivatives, leveraging the dione’s α,β-unsaturated carbonyl character .

Pyrimidine Ring Functionalization

The 4,6-dimethylpyrimidin-2-yl group undergoes electrophilic substitutions and metal-catalyzed couplings:

ReactionCatalysts/ConditionsOutcomeSource
HalogenationNBS, CCl₄, lightBromination at pyrimidine C5 position
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl/heteroaryl group introduction

The dimethyl groups electronically activate the pyrimidine ring, directing substitutions to specific positions .

Coordination Chemistry

Nitrogen atoms in the triazaspiro core facilitate metal coordination, as demonstrated by:

  • Cu(II) complexes :
    Forms stable octahedral complexes in ethanol, characterized by UV-Vis and ESR spectroscopy .

  • Fe(III) interactions :
    Binds via the spirocyclic amines, modulating redox activity in biochemical assays .

These interactions are exploited in catalysis and metallodrug design .

Reductive Amination and Alkylation

The tertiary amine in the spirocyclic system undergoes alkylation or reductive amination:

ReactionReagentsApplicationsSource
Reductive aminationNaBH₃CN, MeOH, pH 4–5Introduction of aryl/alkyl chains
QuaternizationMethyl iodide, DMF, 60°CCationic derivatives for solubility

These modifications enhance pharmacokinetic properties in drug discovery .

Acid/Base-Mediated Rearrangements

The spiro structure undergoes ring-opening or expansion under controlled pH:

  • Acidic hydrolysis :
    Concentrated HCl at 80°C cleaves the dione ring, yielding linear diamides .

  • Base-induced cyclization :
    Treatment with NaH in DMF generates larger spiro systems via intramolecular attacks .

Synthetic Methodologies in Literature

Key synthesis routes for derivatives include:

StepMethodYield OptimizationSource
Ullmann couplingCuI, phenanthroline, K₂CO₃C–N bond formation for pyrimidine
Bucherer–Berg reactionNH₃, (NH₄)₂CO₃, KCNHydantoin ring construction

Comparative Reactivity with Analogues

The dimethylpyrimidine substituent enhances electrophilicity compared to other spirohydantoins:

CompoundReaction Rate (k, s⁻¹)Notes
8-(3-Methylpyridin-2-yl) derivative0.12Lower due to pyridine’s basicity
8-Benzyl derivative0.08Steric hindrance reduces reactivity
Target compound0.25Optimal electronic activation

Data adapted from kinetic studies in .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • pH 7.4 : Half-life >24 hours (PBS buffer, 37°C).

  • pH 1.2 : Rapid degradation (t₁/₂ = 2.1 hours), forming hydrolyzed diamides .

Scientific Research Applications

Medicinal Applications

The compound has shown potential in several medicinal applications:

  • Anticancer Activity :
    • Research indicates that derivatives of triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways involved in tumor growth .
  • Antimicrobial Properties :
    • Certain studies have highlighted the antimicrobial efficacy of triazaspiro compounds against bacterial and fungal strains. This suggests potential use in developing new antibiotics or antifungal agents .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis and Derivatives

The synthesis of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions, which can lead to various derivatives with enhanced biological activity.

Table 1: Synthesis Pathways and Derivatives

Synthesis MethodKey StepsResulting DerivativeBiological Activity
Method AStep 1: Reaction with pyrimidine; Step 2: CyclizationDerivative XEnhanced anticancer activity
Method BStep 1: Alkylation; Step 2: HydrolysisDerivative YAntimicrobial properties
Method CStep 1: Oxidation; Step 2: FunctionalizationDerivative ZNeuroprotective effects

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

  • Case Study on Anticancer Properties :
    • A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The study utilized various assays to assess cell viability and apoptosis rates, showing promising results that warrant further investigation in vivo .
  • Research on Antimicrobial Efficacy :
    • In another study, researchers evaluated the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the triazaspiro structure enhanced its effectiveness as an antimicrobial agent .
  • Neuroprotection Research :
    • A recent investigation focused on the neuroprotective effects of this compound in a mouse model of neurodegeneration. The findings suggested that treatment with the compound led to reduced neuronal loss and improved cognitive function compared to control groups .

Mechanism of Action

The mechanism of action of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may interact with neuronal receptors or enzymes, modulating their activity and leading to anticonvulsant effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in the Spirohydantoin Series

Compound 11 belongs to a broader class of 1,3,8-triazaspiro[4.5]decane-2,4-diones optimized for PHD inhibition. Key comparisons include:

Compound Substituent at 8-Position PHD2 IC₅₀ (nM) hERG IC₅₀ (µM) Key Findings
11 4,6-Dimethylpyrimidin-2-yl 10–50 >30 Potent PHD2 inhibition; Fe(II) chelation via pyrimidine
12 Thiophene Inactive N/A Loss of metal-chelating ability renders it inactive
13 Phenol Inactive N/A Hydroxyl group disrupts Fe(II) coordination
14 N-Methylimidazole 20–30 >30 Retains activity; imidazole mimics pyrimidine’s chelation
15 Imidazole 15–25 >30 Enhanced inhibition compared to 11 ; flexible chelation
36–44 Imidazole-2,4-dione core variants Inactive N/A Rigid imidazolidine-2,4-dione core is critical for activity

Key Observations :

  • Metal-Chelating Groups: The 4,6-dimethylpyrimidin-2-yl group in 11 is optimal for Fe(II) coordination, as non-chelating substituents (e.g., thiophene in 12) abolish activity .
  • Core Rigidity : Analogues with altered cores (e.g., imidazole-2,4-dione in 36–44 ) lose potency, emphasizing the necessity of the spirocyclic scaffold .
  • hERG Inhibition : Earlier spirohydantoins exhibited hERG channel inhibition (IC₅₀ < 10 µM), but 11 and its analogues show reduced off-target effects (IC₅₀ > 30 µM), likely due to optimized substituents .

Comparison with Non-Spirocyclic PHD Inhibitors

Compound 264 (a pyridazinone derivative) serves as a benchmark:

  • PHD Inhibition : Comparable potency to 11 (PHD2 IC₅₀ ~20 nM) but with superior pharmacokinetics (rat clearance: 3.3 mL/min/kg, oral bioavailability: 67%) .
  • hERG Safety: Unlike early spirohydantoins, 264 lacks hERG inhibition (IC₅₀ > 30 µM), attributed to its pyridazinone core and acidic groups .

Mechanistic and Pharmacokinetic Insights

  • Fe(II) Coordination: The dimethylpyrimidine group in 11 enables bidentate Fe(II) chelation, while imidazole derivatives (14, 15) use monodentate coordination, explaining their retained activity .
  • PK/PD Profile : Spirohydantoins like 11 exhibit short-acting EPO upregulation in preclinical models, making them suitable for anemia treatment . However, 264 ’s longer half-life (3.3 h in rats) highlights the impact of core structure on pharmacokinetics .

Q & A

Q. Q1. What are the key synthetic pathways for 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates and substituted pyrimidines. For example, similar spiro compounds are synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or acetic acid . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control to avoid side reactions .
  • Catalysts : Acidic conditions (e.g., concentrated HCl or sodium acetate) facilitate imine formation and cyclization .
  • Reaction time : Extended reflux (8–14 hours) improves yields but risks decomposition; monitoring via TLC or HPLC is critical .

Q. Q2. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR resolve spirocyclic geometry and substituent positions. For example, spiro protons typically show distinct splitting patterns (e.g., δ 2.62 ppm for N-CH3_3 in related compounds) .
  • IR : Stretching frequencies for C=O (1721 cm1^{-1}) and C=N (1633 cm1^{-1}) confirm lactam and pyrimidine moieties .
  • Mass spectrometry : High-resolution MS (e.g., EI-MS at m/z 803 for analogous compounds) validates molecular weight and fragmentation pathways .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can contradictory spectral data (e.g., NMR signal splitting vs. X-ray crystallography) be resolved during structural elucidation?

Methodological Answer: Contradictions arise from dynamic processes (e.g., ring puckering in spiro systems) or polymorphism. Mitigation strategies include:

  • Variable-temperature NMR : Detects conformational changes by observing signal coalescence at elevated temperatures .
  • X-ray crystallography : Provides definitive spatial arrangement, as demonstrated for 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Q. Q4. What strategies optimize regioselectivity in the synthesis of substituted pyrimidine-spirocyclic hybrids?

Methodological Answer: Regioselectivity is controlled by:

  • Substituent effects : Electron-withdrawing groups on pyrimidines direct nucleophilic attacks to specific positions. For example, 4,6-dimethylpyrimidin-2-yl groups stabilize intermediates via steric and electronic effects .
  • Protecting groups : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl) prevents undesired side reactions .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating kinetic pathways .

Stability and Physicochemical Properties

Q. Q5. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature : Store at –20°C in inert atmospheres to prevent lactam ring hydrolysis .
  • Humidity : Desiccants (e.g., silica gel) mitigate hygroscopic degradation, as spiro compounds often absorb moisture .
  • Light exposure : UV/visible light may induce photolytic cleavage of the pyrimidine ring; amber glass containers are recommended .

Pharmacological Evaluation

Q. Q6. What methodologies are employed to evaluate the pharmacological activity of spirocyclic compounds like this compound?

Methodological Answer: Key assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or phosphodiesterases) using recombinant proteins .
  • Cellular permeability : Caco-2 monolayers or PAMPA models quantify membrane penetration, critical for CNS-targeted compounds .
  • In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressants) require dose optimization based on pharmacokinetic profiling .

Q. Q7. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often stem from bioavailability or metabolite interference. Solutions include:

  • Metabolite identification : LC-MS/MS profiling of plasma and tissues identifies active/inactive derivatives .
  • Formulation adjustments : Nanoemulsions or cyclodextrin complexes improve solubility and half-life .
  • Species-specific differences : Cross-testing in humanized models (e.g., transgenic mice) reduces translational gaps .

Analytical and Regulatory Considerations

Q. Q8. What chromatographic methods are suitable for purity analysis of this compound?

Methodological Answer:

  • HPLC : Use C18 columns (e.g., Chromolith) with gradient elution (water/acetonitrile + 0.1% TFA) for baseline separation of impurities .
  • Chiral chromatography : Polysaccharide-based columns resolve enantiomers if asymmetric centers are present .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), LOD/LOQ, and precision (%RSD < 2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.